molecular formula C7H8BrClN2O B1510054 1-(3-Amino-5-bromopyridin-2-YL)ethanone CAS No. 1357259-50-7

1-(3-Amino-5-bromopyridin-2-YL)ethanone

Cat. No.: B1510054
CAS No.: 1357259-50-7
M. Wt: 251.51 g/mol
InChI Key: CVWDODZWPJXSGE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromopyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H8BrClN2O and its molecular weight is 251.51 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Amino-5-bromopyridin-2-YL)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an amino group, which are significant for its interaction with biological targets. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C7H7BrN2O
  • Molecular Weight : 215.05 g/mol
  • CAS Number : 1357259-50-7

The structure of this compound includes a ketone functional group attached to an ethyl chain, enhancing its reactivity and biological interactions. The presence of the amino group is known to facilitate hydrogen bonding, which can enhance binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with ethylamine in the presence of suitable catalysts. A common method includes:

  • Reagents : Trifluoroacetic acid and dichloromethane.
  • Yield : Approximately 99.67% under optimized conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against various pathogens. For instance, antimicrobial assays revealed significant activity against Staphylococcus aureus and Escherichia coli .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

The compound has been evaluated for its anticancer potential as well. Research indicates that similar aminopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The inhibition of these kinases suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Case Studies

  • Study on Anticancer Activity : A study investigating the effects of various pyridine derivatives on cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridine derivatives found that compounds like this compound showed effective inhibition against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
15-bromo-3-aminopyridine + ethanoneTrifluoroacetic acid in dichloromethane99.67%

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of aminopyridine derivatives, including 1-(3-Amino-5-bromopyridin-2-YL)ethanone. These compounds have shown significant activity against various bacterial strains and yeasts. For instance, derivatives were evaluated for their effectiveness against Cryptococcus neoformans, exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Kinase Inhibition

Another promising application lies in the development of kinase inhibitors. Research has focused on designing potent inhibitors based on the aminopyridine scaffold, which includes this compound. These inhibitors target mitotic kinases like Nek2, showing IC50 values in the low micromolar range (e.g., 0.79 μM for specific hybrids) and demonstrating selectivity over other kinases .

Study on Antimicrobial Properties

A comprehensive study was conducted where various aminopyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against fungal strains compared to their non-brominated counterparts.

Kinase Inhibitor Development

In another study, researchers synthesized a series of hybrid compounds incorporating this compound to evaluate their inhibitory effects on Nek2 kinase. The findings suggested that structural modifications could lead to improved potency and selectivity, making these compounds potential candidates for further drug development.

Properties

CAS No.

1357259-50-7

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H7BrN2O.ClH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H

InChI Key

CVWDODZWPJXSGE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=N1)Br)N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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